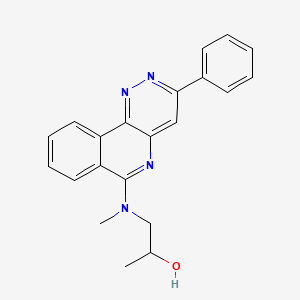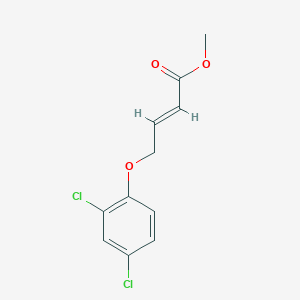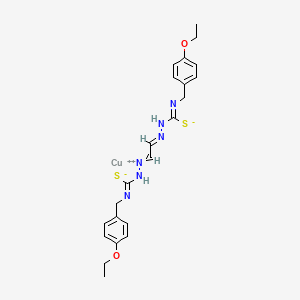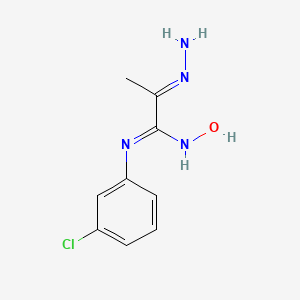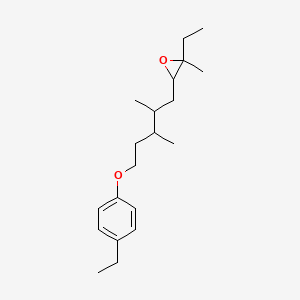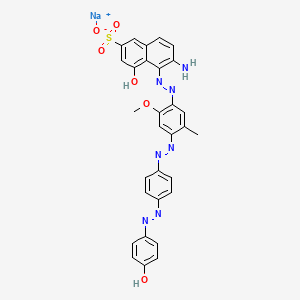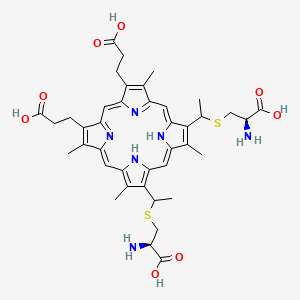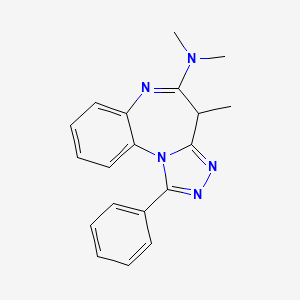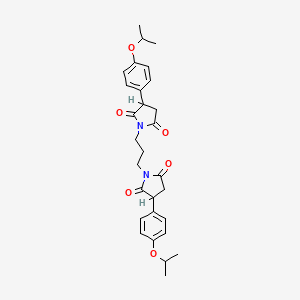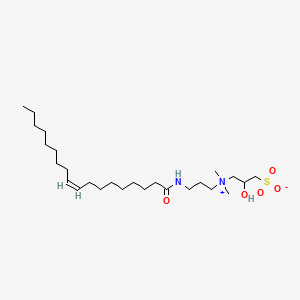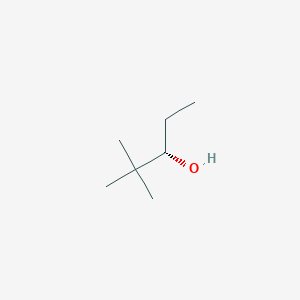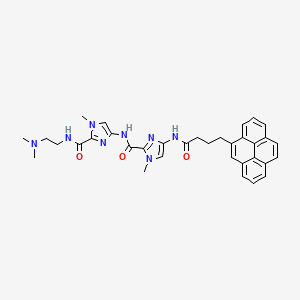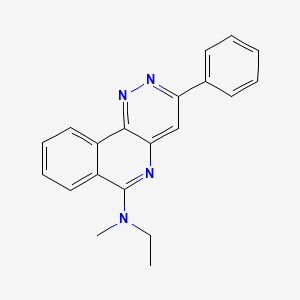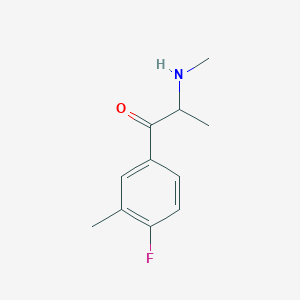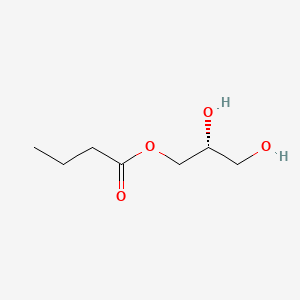
Butanoic acid, (2R)-2,3-dihydroxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, (2R)-2,3-dihydroxypropyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors, often found in fruits and flowers. This particular ester is formed from butanoic acid and (2R)-2,3-dihydroxypropyl alcohol. It is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (2R)-2,3-dihydroxypropyl ester typically involves the esterification of butanoic acid with (2R)-2,3-dihydroxypropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
Butanoic acid+(2R)-2,3-dihydroxypropyl alcoholH2SO4Butanoic acid, (2R)-2,3-dihydroxypropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
Butanoic acid, (2R)-2,3-dihydroxypropyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of the ester group.
Major Products Formed
Hydrolysis: Butanoic acid and (2R)-2,3-dihydroxypropyl alcohol.
Reduction: Butanol and (2R)-2,3-dihydroxypropyl alcohol.
Transesterification: A different ester and alcohol, depending on the reactants used.
科学的研究の応用
Butanoic acid, (2R)-2,3-dihydroxypropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of butanoic acid, (2R)-2,3-dihydroxypropyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Ethyl butanoate: Another ester of butanoic acid, commonly used in flavorings and fragrances.
Methyl butanoate: Similar in structure but with a methyl group instead of the (2R)-2,3-dihydroxypropyl group.
Butyl acetate: An ester of butanoic acid with butanol, used as a solvent in coatings and adhesives.
Uniqueness
Butanoic acid, (2R)-2,3-dihydroxypropyl ester is unique due to the presence of the (2R)-2,3-dihydroxypropyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in research and industry, where other esters may not be as effective .
特性
CAS番号 |
5309-42-2 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
[(2R)-2,3-dihydroxypropyl] butanoate |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
RIEABXYBQSLTFR-ZCFIWIBFSA-N |
異性体SMILES |
CCCC(=O)OC[C@@H](CO)O |
正規SMILES |
CCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


